molecular formula C13H21N3O2 B2887689 N-(Cyanomethyl)-4-methyl-2-(2-oxopiperidin-1-YL)pentanamide CAS No. 1436014-97-9

N-(Cyanomethyl)-4-methyl-2-(2-oxopiperidin-1-YL)pentanamide

Cat. No. B2887689
M. Wt: 251.33
InChI Key: PRCVTIPBHWSOJJ-UHFFFAOYSA-N
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Description

Compounds with a structure similar to “N-(Cyanomethyl)-4-methyl-2-(2-oxopiperidin-1-YL)pentanamide” often belong to a class of organic compounds known as piperidines . Piperidines are six-membered heterocyclic compounds containing one nitrogen atom . They are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

The synthesis of similar compounds often involves various intra- and intermolecular reactions . For example, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .


Molecular Structure Analysis

The molecular structure of similar compounds often includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve interactions with various biological targets. For example, apixaban, a compound with a similar structure, is a direct inhibitor of activated factor X (FXa), a key enzyme in the coagulation cascade .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely. For example, 2-(2-oxopiperidin-1-yl)-2-phenylacetic acid is a powder at room temperature .

Scientific Research Applications

Reaction and Chemical Characterization

  • The study on the reaction of alpha-acetoxy-N-nitrosopiperidine with deoxyguanosine revealed oxygen-dependent formation of 4-oxo-2-pentenal and a specific deoxyguanosine adduct, demonstrating unique features of the chemistry of alpha-acetoxyNPIP which may relate to carcinogenic activity (Hecht, Young-Sciame, & Chung, 1992).

Synthesis of Derivatives

  • A synthetic route toward new 1-alkyl-3-aminomethyl-3-fluoropiperidines described the transformation of ester moieties into different amides, leading to the successful synthesis of N-alkyl-5-chloro-2-cyano-2-fluoropentanamides and subsequent ring closure under basic conditions (Van Hende, Verniest, Thuring, Macdonald, Deroose, & Kimpe, 2009).

Pesticide Interaction

  • The interaction between two herbicides transformed in soil to an unexpected residue, demonstrating the potential for creating hybrid molecules with unique properties through chemical interactions (Bartha, 1969).

Beckmann Rearrangement

  • The Beckmann rearrangement of spiro-fused cycloalkanone oximes highlighted the formation of ω-(4-oxo-1,4-dihydropyridin-2-yl)alkanamides, showcasing the potential for creating complex amide structures through this chemical process (Savel'ev, Tikhonov, & Rybalova, 2016).

Oxidative Methylation

  • The metal-free oxidative 1,2-arylmethylation cascades for the assembly of 2,2-disubstituted-N-arylbutanamides demonstrated the potential for creating compounds with an all-carbon quaternary center, contributing to the advancement in synthetic organic chemistry (Tan, Song, Hu, & Li, 2016).

Safety And Hazards

The safety and hazards of similar compounds depend on their specific structure and properties. For example, 2-(2-oxopiperidin-1-yl)-2-phenylacetic acid has been classified with the signal word “Warning” and hazard statements H302, H315, H319, H335 .

Future Directions

The future directions for research on similar compounds could involve the design and synthesis of new derivatives with improved pharmacological properties, the exploration of new synthetic routes, and the investigation of their mechanisms of action .

properties

IUPAC Name

N-(cyanomethyl)-4-methyl-2-(2-oxopiperidin-1-yl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2/c1-10(2)9-11(13(18)15-7-6-14)16-8-4-3-5-12(16)17/h10-11H,3-5,7-9H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRCVTIPBHWSOJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC#N)N1CCCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Cyanomethyl)-4-methyl-2-(2-oxopiperidin-1-YL)pentanamide

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